Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate
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Overview
Description
Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate typically involves the esterification of 5-(3-chloro-4-methoxyphenyl)-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products:
Oxidation: 5-(3-chloro-4-methoxyphenyl)-2-furoic acid.
Reduction: 5-(3-chloro-4-methoxyphenyl)-2-furanmethanol.
Substitution: 5-(3-methoxy-4-methoxyphenyl)-2-furoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with neuroprotective and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
- Methyl 5-(3-methoxy-4-methoxyphenyl)-2-furoate
- Methyl 5-(3-chloro-4-hydroxyphenyl)-2-furoate
- Methyl 5-(3-chloro-4-methylphenyl)-2-furoate
Comparison: Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and organic synthesis.
Biological Activity
Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article consolidates various findings related to its biological activity, including synthesis, mechanisms of action, and specific case studies.
Chemical Structure and Properties
This compound is classified as a furan derivative. Its molecular structure includes a furan ring substituted with a 3-chloro-4-methoxyphenyl group. The chemical formula is C12H12ClO3, and its molecular weight is approximately 240.68 g/mol. The presence of the chloro and methoxy groups on the phenyl ring significantly influences its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyphenol with furan derivatives under specific conditions to yield the desired ester. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of furan derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 11 µg/disc |
Bacillus subtilis | 11 µg/disc |
Pseudomonas aeruginosa | 14 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, although further studies are needed to elucidate these mechanisms in detail.
Cytotoxicity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Research indicates moderate cytotoxicity with effective concentrations (EC50) typically greater than 25 µM in human cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Cell Line | EC50 (µM) |
---|---|
MCF-7 | >25 |
HepG2 | >25 |
This suggests potential for further development as an anticancer agent, particularly when modified for enhanced selectivity and potency.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives, including this compound, against Gram-negative bacteria from the ESKAPE group. Results indicated that while some derivatives showed low activity, others exhibited significant inhibition, suggesting structure-activity relationships that warrant further exploration .
- Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that compounds with electron-donating groups exhibited improved activity compared to those with electron-withdrawing groups, indicating a potential pathway for optimization in drug design .
Properties
CAS No. |
773874-55-8 |
---|---|
Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4/c1-16-11-4-3-8(7-9(11)14)10-5-6-12(18-10)13(15)17-2/h3-7H,1-2H3 |
InChI Key |
XIKHUZKMBHLNAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)OC)Cl |
Origin of Product |
United States |
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